molecular formula C13H14N4S2 B2609204 (3-Ethylphenyl)-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)methyl]cyanamide CAS No. 1465335-24-3

(3-Ethylphenyl)-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)methyl]cyanamide

Cat. No.: B2609204
CAS No.: 1465335-24-3
M. Wt: 290.4
InChI Key: OSHWQAPZATYIGK-UHFFFAOYSA-N
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Description

(3-Ethylphenyl)-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)methyl]cyanamide is a synthetic small molecule research chemical designed for investigative oncology and drug discovery. It features a 1,3,4-thiadiazole core, a versatile heterocycle recognized for its significant pharmacological potential and ability to function as a bioisostere of pyrimidine, a fundamental building block of nucleic acids . This structural characteristic allows derivatives like this compound to potentially interfere with DNA replication processes in rapidly dividing cells . The molecular architecture incorporates a cyanamide group and a methylsulfanyl (S-CH₃) substituent on the thiadiazole ring, a modification often associated with enhanced bioactive properties in this chemical class . The 1,3,4-thiadiazole scaffold is of high interest in medicinal chemistry due to its mesoionic nature, which facilitates the crossing of cellular membranes and strong interaction with biological targets, leading to good oral absorption and bioavailability in preclinical models . Numerous 1,3,4-thiadiazole derivatives have demonstrated potent antiproliferative activities across a range of human cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) carcinomas, through mechanisms such as induction of apoptosis (programmed cell death) and cell cycle arrest at specific phases like G2/M . Some specific derivatives have been identified as potential inhibitors of crucial cancer-related proteins, such as Cyclin-Dependent Kinase 1 (CDK1) and Focal Adhesion Kinase (FAK) . Furthermore, the methylsulfanyl moiety is a common feature in bioactive thiadiazoles, contributing to their profile as promising scaffolds for developing novel anticancer agents . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(3-ethylphenyl)-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)methyl]cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4S2/c1-3-10-5-4-6-11(7-10)17(9-14)8-12-15-16-13(18-2)19-12/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHWQAPZATYIGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N(CC2=NN=C(S2)SC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethylphenyl)-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)methyl]cyanamide typically involves multiple steps:

  • Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. For instance, 5-methylsulfanyl-1,3,4-thiadiazole can be prepared by reacting thiosemicarbazide with methylthioacetic acid in the presence of a dehydrating agent like phosphorus oxychloride.

  • Attachment of the Cyanamide Group: : The cyanamide group can be introduced by reacting the thiadiazole derivative with cyanogen bromide in the presence of a base such as triethylamine.

  • Substitution on the Phenyl Ring: : The final step involves the substitution of the phenyl ring with the ethyl group. This can be achieved through a Friedel-Crafts alkylation reaction using ethyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyanamide group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Primary amine derivatives.

    Substitution: Nitro or halogenated derivatives on the phenyl ring.

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives, including the compound , have demonstrated significant antimicrobial properties. Studies indicate that compounds containing the thiadiazole nucleus exhibit broad-spectrum activity against various bacteria and fungi. For instance, derivatives have been shown to inhibit the growth of multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .

Case Study:
A recent investigation into the antibacterial efficacy of thiadiazole derivatives showed that several compounds, including those similar to (3-Ethylphenyl)-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)methyl]cyanamide, exhibited minimum inhibitory concentration (MIC) values lower than traditional antibiotics .

Anticancer Potential

The anticancer properties of thiadiazole derivatives are well-documented. Research has suggested that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of various signaling pathways associated with cell proliferation and survival.

Case Study:
In vitro studies on cancer cell lines revealed that certain thiadiazole derivatives led to significant reductions in cell viability at concentrations exceeding 10 µM. This highlights their potential as chemotherapeutic agents .

Agrochemical Applications

In addition to pharmaceutical uses, thiadiazole derivatives are gaining attention in agrochemistry for their potential as pesticides and herbicides. Their ability to disrupt metabolic processes in pests makes them suitable candidates for developing new agricultural chemicals.

Research Findings:
A review highlighted the effectiveness of thiadiazole-based compounds against agricultural pests, emphasizing their role in integrated pest management strategies .

Summary of Research Findings

Application AreaKey FindingsReferences
Antimicrobial ActivityEffective against MRSA and other pathogens; lower MIC values compared to traditional antibiotics
Anticancer PotentialInduces apoptosis; inhibits tumor growth; effective at concentrations >10 µM
Agrochemical UsePotential as pesticides; effective against various agricultural pests

Mechanism of Action

The mechanism of action of (3-Ethylphenyl)-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)methyl]cyanamide in biological systems involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The cyanamide group can form covalent bonds with nucleophilic sites in proteins, leading to the modification of their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on core heterocycles and substituents:

Compound Name Core Structure Key Substituents Functional Groups Biological Relevance
Target Compound 1,3,4-Thiadiazole 5-Methylsulfanyl, 3-ethylphenyl, cyanamide Cyanamide, thioether Antimicrobial (inferred)
N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide 1,3,4-Thiadiazole 5-Methylsulfanyl, acetamide Amide, thioether Antimicrobial
Compound 7a () Thiophene Pyrazole, cyano, amino Cyano, amino, ketone Not reported
Thiazol-5-ylmethyl carbamate derivatives () Thiazole Carbamate, ureido, hydroperoxy Carbamate, peroxide Antiviral/protease inhibition (inferred)
  • Thiadiazole vs. Thiophene/Thiazole : The 1,3,4-thiadiazole core in the target compound is more electron-deficient than thiophene or thiazole, enhancing its reactivity in nucleophilic substitutions and metal coordination . This property is critical for interactions with enzymes or receptors in antimicrobial activity.
  • Cyanamide vs. Acetamide/Carbamate : The cyanamide group in the target compound offers stronger hydrogen-bond acceptor capacity (via the nitrile) compared to the acetamide in N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide , which may improve target binding selectivity. In contrast, carbamate derivatives () exhibit hydrolytic instability but broader pharmacokinetic profiles .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The 3-ethylphenyl group in the target compound increases logP compared to the acetamide derivative, suggesting enhanced membrane permeability but reduced aqueous solubility.
  • Metabolic Stability : The methylsulfanyl group is susceptible to oxidative metabolism, whereas the cyanamide moiety may resist enzymatic degradation better than acetamide or carbamate groups .

Biological Activity

(3-Ethylphenyl)-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)methyl]cyanamide is a compound that has garnered interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological properties, focusing on cytotoxicity, mechanisms of action, and structure-activity relationships (SAR).

  • Common Name : (3-Ethylphenyl)-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)methyl]cyanamide
  • CAS Number : 1465335-24-3
  • Molecular Formula : C13H14N4S2
  • Molecular Weight : 290.4 g/mol

Biological Activity Overview

Numerous studies have indicated that thiadiazole derivatives exhibit significant biological activities, including anticancer effects. The specific compound has been evaluated for its cytotoxic properties against various cancer cell lines.

Cytotoxicity Studies

Research indicates that compounds containing the 1,3,4-thiadiazole moiety often demonstrate potent cytotoxic effects. For instance:

  • Inhibition of Cancer Cell Lines :
    • The compound showed effective inhibition against human colon cancer cell line HCT116 with a GI50GI_{50} value of 3.29 µg/mL and against human lung cancer cell line H460 with a GI50GI_{50} value of 10 µg/mL .
    • It also exhibited activity against the human breast cancer cell line MCF-7 with an IC50IC_{50} value indicating significant growth inhibition .
  • Comparative Analysis :
    • A comparative study highlighted that derivatives of thiadiazole often outperform standard chemotherapeutics like doxorubicin in certain assays .

The mechanisms underlying the anticancer activity of (3-Ethylphenyl)-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)methyl]cyanamide involve several pathways:

  • Inhibition of Tubulin Polymerization : Similar thiadiazole derivatives have been shown to interact with tubulin, disrupting microtubule formation and leading to apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, contributing to their cytotoxic effects .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is significantly influenced by their structural components. Key findings include:

  • Substituent Effects : The presence of specific substituents on the thiadiazole ring can enhance biological activity. For example, methyl and ethyl groups at certain positions have been associated with increased potency against various cancer cell lines .
  • Optimal Functional Groups : The incorporation of electron-withdrawing groups has been noted to improve the anticancer efficacy of thiadiazole derivatives .

Case Studies

Several case studies have documented the efficacy of similar compounds:

  • Thiadiazole Derivatives Against Breast Cancer :
    • A study reported that certain substituted thiadiazoles exhibited IC50IC_{50} values as low as 0.28 µg/mL against MCF-7 cells, indicating strong potential for therapeutic application .
  • Cytotoxicity in Lung Cancer Models :
    • Another investigation found that derivatives showed promising results in inhibiting growth in A549 lung carcinoma cells with IC50IC_{50} values significantly lower than those for conventional treatments .

Q & A

Q. What are the established synthetic routes for (3-Ethylphenyl)-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)methyl]cyanamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, similar thiadiazole derivatives are synthesized by reacting amine-functionalized intermediates with chloroacetyl chloride in dioxane/triethylamine, followed by recrystallization (ethanol-DMF mixtures) to purify . Optimizing reaction conditions (e.g., solvent polarity, temperature, stoichiometry) is critical. For instance, toluene with azeotropic water removal via distillation improved crystallinity in analogous thiadiazole syntheses . Use factorial design (e.g., varying temperature, catalyst loading, and solvent ratios) to systematically evaluate yield and purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?

  • Methodological Answer :
  • Spectroscopy : Use 1H^1H-/13C^{13}C-NMR to confirm substitution patterns and cyanamide group integration. IR spectroscopy can identify C≡N stretches (~2200 cm1^{-1}) and thiadiazole ring vibrations .
  • Crystallography : X-ray diffraction (XRD) resolves intramolecular interactions, such as C–H···N hydrogen bonds stabilizing planar conformations (r.m.s. deviation <0.15 Å in similar structures) . For non-crystalline samples, compare experimental NMR/IR data with computational predictions (DFT) .

Q. How can researchers efficiently survey existing literature and experimental data on related thiadiazole derivatives to inform their studies?

  • Methodological Answer : Utilize databases like CAS (for curated compound data), PubChem (free access to bioactivity data), and ChemSpider (structure verification tools). For example, cross-referencing CAS Registry Numbers or SMILES strings can retrieve analogs with documented biological activities (e.g., anti-cancer or anti-inflammatory properties) . Prioritize peer-reviewed journals over commercial databases to avoid biased or unverified data .

Advanced Research Questions

Q. What computational strategies are employed to predict the biological activity and receptor interactions of this compound?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase inhibitors). Focus on the thiadiazole ring’s sulfur atoms and cyanamide group as potential hydrogen bond acceptors .
  • QSAR Modeling : Train models using descriptors like LogP, polar surface area (PSA), and electronic parameters (HOMO/LUMO) from analogs. For example, thiadiazoles with PSA >200 Å2^2 often exhibit membrane permeability challenges . Validate predictions with in vitro assays (e.g., IC50_{50} measurements) .

Q. How should researchers address contradictions in reported synthetic yields or biological activity data across different studies?

  • Methodological Answer :
  • Synthesis : Compare reaction conditions (e.g., solvent purity, catalyst source). For instance, triethylamine in dioxane may yield higher purity than toluene due to reduced side reactions .
  • Bioactivity : Control for assay variables (e.g., cell line specificity, incubation time). A compound showing anti-cancer activity in one study but not another may require validation under standardized protocols (e.g., NCI-60 panel screening) .

Q. What factorial design approaches are applicable for optimizing multi-step synthesis of this compound?

  • Methodological Answer : Use a 2k^k factorial design to screen critical parameters (e.g., Step 1: reaction time/temperature; Step 2: stoichiometry/pH). For example, a two-level design can identify interactions between temperature and catalyst concentration, reducing the number of trials needed to optimize yield . Post-optimization, apply response surface methodology (RSM) to refine conditions .

Q. How can intermolecular interactions (e.g., hydrogen bonding, π-π stacking) be analyzed to explain crystallization behavior?

  • Methodological Answer :
  • XRD Analysis : Identify intermolecular C–H···N/S interactions and π-π stacking distances (typically 3.5–4.0 Å in thiadiazoles). These interactions often form layered crystal structures, as seen in analogs like (E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine .
  • Thermal Analysis : DSC/TGA can correlate melting points with packing efficiency. Compounds with strong hydrogen bonds may exhibit higher melting points (>400 K) .

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